Axitinib Acid -

Axitinib Acid

Catalog Number: EVT-13552384
CAS Number:
Molecular Formula: C21H15N3O2S
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Axitinib is a potent and selective small molecule tyrosine kinase inhibitor primarily targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). It is primarily used in the treatment of advanced renal cell carcinoma, particularly after the failure of one prior systemic therapy. The compound is marketed under the brand name Inlyta and is known for its ability to inhibit angiogenesis, tumor growth, and metastasis, making it a critical therapeutic agent in oncology .

Source

Axitinib was developed by Pfizer and received approval from regulatory bodies such as the U.S. Food and Drug Administration for clinical use. It is synthesized through various chemical processes that ensure high purity and efficacy .

Classification

Axitinib falls under several classifications:

  • Chemical Class: Small molecule
  • Pharmacological Class: Tyrosine kinase inhibitors
  • Therapeutic Class: Antineoplastic agents
  • Biopharmaceutics Classification System: Class II (low solubility, high permeability) .
Synthesis Analysis

Methods

The synthesis of axitinib involves multiple steps, prominently featuring palladium-catalyzed coupling reactions. Two major synthetic routes are commonly employed:

  1. Palladium-Catalyzed Coupling Reactions:
    • A Heck reaction is performed with 2-vinylpyridine.
    • The 6-nitro group undergoes reduction to an iodo group.
    • The final step involves docking 2-sulfhydryl-N-methylbenzamide at the 6-position and deprotection of the indazole nitrogen .
  2. Alternative Methods:
    • Newer methods utilize copper(I) iodide as a catalyst, which avoids the use of palladium, enhancing environmental efficiency and yield (generally over 80%) while simplifying purification processes .

Technical Details

The synthesis typically requires specific conditions such as temperature control (90°C to 125°C) and careful selection of solvents like N,N-dimethylformamide. The use of ligands such as o-phenylenediamine further optimizes reaction efficiency .

Molecular Structure Analysis

Structure

Axitinib has a complex molecular structure characterized by the following details:

  • Molecular Formula: C22H18N4OS
  • Molecular Weight: 386.5 Daltons
  • Chemical Name: N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide
  • Melting Point: 225°C
  • Partition Coefficient (log P): 3.5
  • Dissociation Constant (pKa): 4.8 .

Data

The structural formula reveals a benzamide core with an indazole moiety linked to a pyridine derivative, which is essential for its activity against VEGFRs.

Chemical Reactions Analysis

Reactions

Axitinib primarily acts through competitive inhibition of VEGFRs, blocking the phosphorylation process essential for receptor activation. This inhibition leads to reduced angiogenesis and tumor progression.

Technical Details

The compound's mechanism involves binding to the ATP-binding site of VEGFRs, effectively preventing downstream signaling pathways that promote tumor growth and vascularization .

Mechanism of Action

Axitinib functions as a selective inhibitor of vascular endothelial growth factor receptors. By inhibiting these receptors, axitinib disrupts angiogenesis—an essential process for tumor growth and metastasis.

Process

  1. Binding: Axitinib binds competitively to the ATP-binding site on VEGFRs.
  2. Inhibition: This binding inhibits receptor autophosphorylation.
  3. Outcome: Reduced endothelial cell proliferation and survival lead to decreased tumor blood supply and growth .

Data

Clinical studies have demonstrated that axitinib significantly prolongs progression-free survival in patients with advanced renal cell carcinoma compared to other treatments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid or powder.
  • Solubility: Soluble in organic solvents; solubility in aqueous media decreases with increasing pH.

Chemical Properties

  • Stability: Axitinib shows stability under standard conditions but can degrade under extreme pH or oxidative conditions.
  • Polymorphism: Several polymorphic forms exist, with Form XLI being the marketed form due to its favorable solubility characteristics .

Relevant Data or Analyses

Forced degradation studies indicate that axitinib maintains integrity under various stress conditions, making it suitable for pharmaceutical formulations .

Applications

Axitinib is primarily used in clinical settings for:

  • Treatment of advanced renal cell carcinoma after failure of prior therapies.
  • Research into its efficacy against other types of cancer due to its potent antiangiogenic properties.

Ongoing studies are exploring its potential applications in combination therapies and its effects on other solid tumors .

Introduction to Axitinib in Targeted Cancer Therapeutics

Historical Development and Rationale for Tyrosine Kinase Inhibitor Design

The development of axitinib (AG-013736) emerged from efforts to overcome limitations of first-generation vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs). Prior agents like sorafenib and sunitinib exhibited broader multi-kinase inhibition profiles, leading to off-target toxicities and suboptimal VEGF pathway blockade [1] [8]. Axitinib was engineered as a potent second-generation TKI with enhanced selectivity for VEGFR-1, -2, and -3, driven by structural optimization of the indazole scaffold. Its molecular design enables competitive binding to the intracellular ATP-binding site of VEGFRs, stabilizing inactive conformations with picomolar affinity (IC₅₀ values: VEGFR-1: 0.1 nM; VEGFR-2: 0.2 nM; VEGFR-3: 0.1–0.3 nM) [1] [5] [8].

Structural Innovations:

  • Core Indazole Scaffold: Axitinib (C₂₂H₁₈N₄OS; MW 386.47 Da) incorporates a pyridine ring and sulfonamide group, optimizing hydrophobic interactions within the kinase domain [5] [8].
  • Binding Mechanism: X-ray crystallography reveals axitinib occupies a deep "tunnel" within the VEGFR-2 kinase domain, forming hydrogen bonds with Cys917 and Glu885 residues critical for ATP binding [1] [3]. This high-affinity binding confers >10-fold greater potency against VEGFR-2 compared to sorafenib (IC₅₀: 90 nM) or sunitinib (IC₅₀: 10 nM) [8].

Kinase Selectivity Profile:Axitinib’s selectivity minimizes off-target effects on kinases like FGFR or FLT-3, which are associated with adverse events such as myelosuppression [1] [8]. The table below contrasts axitinib’s selectivity with first-generation TKIs:

Table 1: Kinase Inhibition Profiles of Axitinib vs. Other VEGFR-TKIs (IC₅₀ in nM) [1] [8]

Kinase TargetAxitinibSunitinibSorafenibPazopanib
VEGFR-10.110NA10
VEGFR-20.2109030
VEGFR-30.1–0.3102047
PDGFR-β1.61050–6084
c-KIT1.7136874
FLT-3>10001–1046>1000

Pharmacokinetic Rationale:

  • pH-Dependent Solubility: Unlike earlier TKIs, axitinib maintains bioavailability (58%) independent of gastric pH, reducing interactions with proton-pump inhibitors [5] [7].
  • Metabolic Pathway: Primarily metabolized by CYP3A4/5, with negligible renal excretion, making it suitable for patients with renal impairment [5] [8].

Axitinib’s Role in the Evolution of Anti-Angiogenic Therapy

Axitinib represents a paradigm shift in anti-angiogenic therapy by validating the "selective VEGFR blockade" hypothesis. Preclinical models demonstrated its unique ability to normalize tumor vasculature through:

  • Dose-Dependent Vascular Pruning: In xenograft models (renal, colorectal, melanoma), axitinib reduced microvessel density by >50% and suppressed endothelial cell proliferation via VEGFR-2/PAK1 and Akt/mTOR pathway inhibition [1] [8].
  • Hemodynamic Modulation: Dynamic contrast-enhanced MRI (DCE-MRI) studies showed reduced tumor vascular permeability (Ktrans values) within 7 days of treatment, correlating with tumor regression [1] [3].

Clinical Validation in Angiogenesis-Driven Cancers:Phase II trials established axitinib’s efficacy in hypervascular tumors beyond renal cell carcinoma (RCC):

  • Hepatocellular Carcinoma (HCC): A phase II study (NCT01210495) reported median progression-free survival (PFS) of 3.8 months via VEGF-driven angiogenesis suppression, though overall survival (OS) did not outperform sorafenib [10] [8].
  • Thyroid Cancer: ORR of 30% and median PFS of 18.1 months, attributed to potent VEGFR-3 inhibition in lymphatic endothelial cells [8].

Overcoming Resistance in Sequential Therapy:As a second-line RCC therapy, axitinib extended median PFS to 6.7 months vs. 4.7 months for sorafenib (AXIS trial), attributed to:

  • Intra-Patient Dose Escalation: Unique among TKIs, axitinib allows dose titration (5 mg → 7 mg BID) based on diastolic blood pressure (>90 mmHg) and tolerability, enhancing VEGFR coverage in resistant tumors [1] [5] [8].
  • Synergy with Immunotherapy: Preclinical data show axitinib upregulates tumor-infiltrating lymphocytes and PD-L1 expression. Combined with anti-PD-1 agents (e.g., pembrolizumab), it demonstrated ORR >50% in advanced RCC, validating VEGF-immune crosstalk targeting [10].

Emerging Applications:

  • Ocular Angiogenesis: Axitinib’s melanin-binding capacity enables sustained intraocular delivery for wet age-related macular degeneration (wAMD), with formulations like OTX-TKI showing reduced dosing frequency vs. antibodies [2].
  • Vascular Normalization in Combination Therapy: By transiently stabilizing tumor vasculature, axitinib enhances chemotherapy delivery in pancreatic and NSCLC models, overcoming hypoxia-induced resistance [8].

Table 2: Clinically Relevant Axitinib Formulations and Combination Therapies [2] [8] [10]

ApplicationFormulation/RegimenKey MechanismDevelopment Status
Advanced RCCAxitinib + pembrolizumabPD-1 inhibition enhanced by VEGF suppressionFDA-approved
wAMDOTX-TKI (axitinib implant)Sustained VEGFR inhibition in retinal tissuePhase II
HCCAxitinib + avelumabImmune checkpoint blockade + angiogenesis inhibitionPhase Ib
TACE-refractory HCCAxitinib + radiotherapyVEGF radiosensitizationPhase I/II

Compound Names Mentioned: Axitinib, Sorafenib, Sunitinib, Pazopanib, Bevacizumab, Nivolumab, Pembrolizumab, Avelumab.

Properties

Product Name

Axitinib Acid

IUPAC Name

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzoic acid

Molecular Formula

C21H15N3O2S

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C21H15N3O2S/c25-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(23-24-19(16)13-15)11-8-14-5-3-4-12-22-14/h1-13H,(H,23,24)(H,25,26)/b11-8+

InChI Key

WYRJFXWWGDSVNU-DHZHZOJOSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.